Arachidonamide

Vue d'ensemble

Description

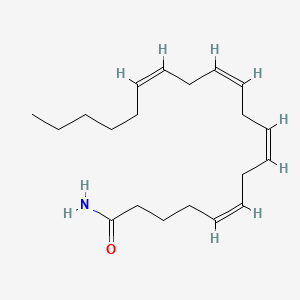

L’arachidonoyl amide, également connu sous le nom de (5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenamide, est un dérivé de l’acide arachidonique. Sa structure est similaire à celle de l’anandamide, un neurotransmetteur cannabinoïde endogène, mais il n’a pas la partie hydroxylethylique.

Applications De Recherche Scientifique

Arachidonoyl amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study amide bond formation and hydrolysis.

Biology: Investigated for its role in cell signaling and interaction with cannabinoid receptors.

Medicine: Explored for potential therapeutic effects in pain management, inflammation, and neuroprotection.

Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds

Mécanisme D'action

L’arachidonoyl amide exerce ses effets principalement par l’interaction avec les récepteurs cannabinoïdes (CB1 et CB2). Il se lie à ces récepteurs, modulant diverses voies de signalisation impliquées dans la perception de la douleur, l’inflammation et la neuroprotection. Le composé est hydrolysé par l’hydrolase des amides d’acides gras (FAAH), qui régule ses niveaux et son activité dans l’organisme .

Composés similaires :

Anandamide (AEA) : Un cannabinoïde endogène ayant une structure similaire mais qui inclut un groupe hydroxylethylique.

Acide arachidonique : L’acide gras parent dont est dérivé l’arachidonoyl amide.

Oléamide : Un autre amide d’acide gras ayant des propriétés hypnotiques.

Unicité : L’arachidonoyl amide est unique en raison de sa spécificité de liaison et de son interaction avec les récepteurs cannabinoïdes, qui diffèrent de l’anandamide et d’autres composés similaires. Son hydrolyse par la FAAH est plus efficace, ce qui en fait un outil précieux pour étudier la fonction des récepteurs cannabinoïdes et les applications thérapeutiques potentielles .

Analyse Biochimique

Biochemical Properties

Arachidonamide interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1), which is responsible for its degradation . The affinity of FAAH-1 for this compound is significant, suggesting a key role in biochemical reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in the regulation of pain and inflammation, as it is involved in the production of endocannabinoids . These endocannabinoids interact with cannabinoid receptors in the nervous system, influencing pain perception and inflammatory responses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is metabolized by FAAH-1, resulting in the production of arachidonic acid . This process involves binding interactions with FAAH-1, leading to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have shown that it can reduce rewarding and relapse-inducing effects of nicotine

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the arachidonic acid metabolic pathway, which involves various enzymes and cofactors . This pathway leads to the production of numerous bioactive metabolites, which play critical roles in the immune system .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is internalized in cells through a carrier-mediated mechanism . Once inside the cell, it is transported to different locations for signaling purposes and catabolism .

Subcellular Localization

It is known that it is internalized and transported within cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’arachidonoyl amide peut être synthétisé par amidation de l’acide arachidonique avec de l’ammoniac ou des amines dans des conditions contrôlées. La réaction implique généralement l’utilisation d’agents de couplage tels que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. La réaction est effectuée sous atmosphère inerte pour empêcher l’oxydation de l’acide gras polyinsaturé.

Méthodes de production industrielle : La production industrielle de l’arachidonoyl amide implique des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour obtenir des rendements et une pureté plus élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions : L’arachidonoyl amide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des hydroperoxydes et d’autres dérivés oxygénés.

Réduction : Les réactions de réduction peuvent le convertir en amides plus saturés.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’oxygène moléculaire en présence de catalyseurs.

Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou de l’hydrure de lithium aluminium (LiAlH4).

Substitution : Des nucléophiles tels que des amines ou des alcools dans des conditions basiques ou acides.

Principaux produits :

Oxydation : Hydroperoxydes, époxydes et dérivés hydroxylés.

Réduction : Amides saturés.

Substitution : Divers amides substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L’arachidonoyl amide a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la formation et l’hydrolyse de la liaison amide.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et l’interaction avec les récepteurs cannabinoïdes.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la gestion de la douleur, l’inflammation et la neuroprotection.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur d’autres composés bioactifs

Comparaison Avec Des Composés Similaires

Anandamide (AEA): An endogenous cannabinoid with a similar structure but includes a hydroxyethyl group.

Arachidonic Acid: The parent fatty acid from which arachidonoyl amide is derived.

Oleamide: Another fatty acid amide with sleep-inducing properties.

Uniqueness: Arachidonoyl amide is unique due to its specific binding affinity and interaction with cannabinoid receptors, which differs from anandamide and other similar compounds. Its hydrolysis by FAAH is more efficient, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347885 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85146-53-8 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []

ANone:

ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of this compound rather than its material properties.

A: this compound itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]

A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of this compound and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.

A: Extensive research has been conducted on the SAR of this compound, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []

A: this compound is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the this compound structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not addressed in these articles.

A: this compound exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]

A: this compound has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for this compound in modulating social interaction, with potential implications for addressing social dysfunctions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.